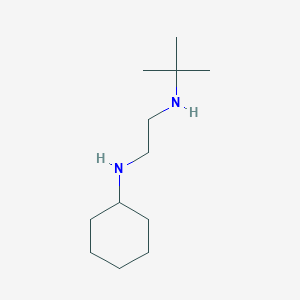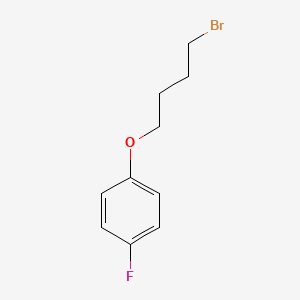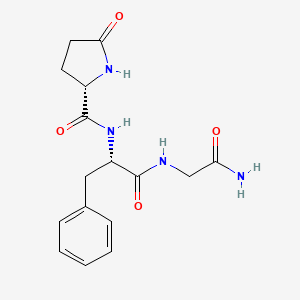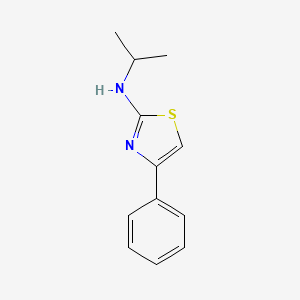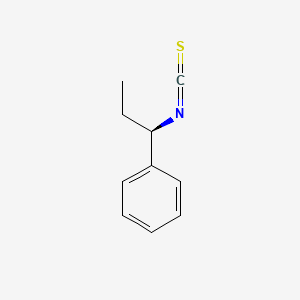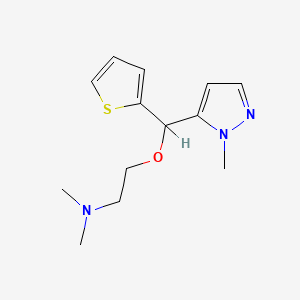
Dilopetine
Vue d'ensemble
Description
Duloxetine, also known under the brand name Cymbalta among others, is a medication used to treat major depressive disorder, generalized anxiety disorder, diabetic peripheral neuropathy, fibromyalgia, and chronic pain related to muscles and bones . It is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that works by increasing the levels of serotonin and norepinephrine in the brain .
Synthesis Analysis
Duloxetine’s synthesis involves the use of 1-fluoronaphthalene as a key starting material . Biocatalysis has been used to refine its chemical synthesis, offering cost reduction and environmental benefits .
Molecular Structure Analysis
The molecular structure analysis of Duloxetine is complex and involves advanced techniques such as X-ray diffraction and molecular dynamics simulations .
Chemical Reactions Analysis
Duloxetine undergoes various chemical reactions during its manufacturing process . Its thermal decomposition is constant over time, regardless of its concentration .
Physical And Chemical Properties Analysis
Duloxetine hydrochloride has a molecular weight of 333.88 and is soluble in DMSO . Its physical and chemical properties are critical for ensuring the quality, safety, and effectiveness of the dosage form .
Applications De Recherche Scientifique
Major Depressive Disorder (MDD)
- Application : Duloxetine is approved for the treatment of patients affected by MDD .
- Method : Duloxetine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these substances in the brain .
- Results : Studies have demonstrated the suitability of duloxetine in the treatment of MDD .
Generalized Anxiety Disorder (GAD)
- Application : Duloxetine is also used for the treatment of GAD .
- Method : Similar to its use in MDD, duloxetine increases the levels of serotonin and norepinephrine in the brain .
- Results : Clinical studies have shown that duloxetine is effective in treating GAD .
Neuropathic Pain (NP)
- Application : Duloxetine is approved for the treatment of NP .
- Method : Duloxetine helps in managing NP by increasing the levels of serotonin and norepinephrine in the brain, which helps in reducing the perception of pain .
- Results : Studies have shown that duloxetine is effective in managing NP .
Fibromyalgia (FMS)
- Application : Duloxetine is used in the treatment of FMS .
- Method : Duloxetine works by increasing the levels of serotonin and norepinephrine in the brain, which helps in managing the symptoms of FMS .
- Results : Clinical studies have shown the effectiveness of duloxetine in managing FMS .
Stress Incontinence Urinary (SUI)
- Application : Duloxetine is approved for the treatment of SUI .
- Method : Duloxetine works by increasing the levels of serotonin and norepinephrine in the brain, which helps in managing the symptoms of SUI .
- Results : Studies have shown that duloxetine is effective in managing SUI .
Obsessive-Compulsive Disorder (OCD)
- Application : Duloxetine is used to treat obsessive-compulsive disorder in adults and children who are at least 7 years old .
- Method : Duloxetine works by increasing the levels of serotonin and norepinephrine in the brain, which helps in managing the symptoms of OCD .
- Results : Clinical studies have shown the effectiveness of duloxetine in managing OCD .
Chronic Muscle or Joint Pain
- Application : Duloxetine is used in adults to treat chronic muscle or joint pain, such as low back pain and osteoarthritis pain .
- Method : Duloxetine works by increasing the levels of serotonin and norepinephrine in the brain, which helps in reducing the perception of pain .
- Results : Studies have shown that duloxetine is effective in managing chronic muscle or joint pain .
Diabetic Peripheral Neuropathy
- Application : Duloxetine is used for pain caused by nerve damage associated with diabetes, known as diabetic peripheral neuropathy .
- Method : Duloxetine works by increasing the levels of serotonin and norepinephrine in the brain, which helps in reducing the perception of pain .
- Results : Studies have shown that duloxetine is effective in managing diabetic peripheral neuropathy .
Central Sensitization
- Application : Duloxetine is used to treat central sensitization, a condition where the central nervous system is in a state of high reactivity .
- Method : Duloxetine works by increasing the levels of serotonin and norepinephrine in the brain, which helps in managing the symptoms of central sensitization .
- Results : Studies have shown that duloxetine is effective in managing central sensitization .
Chronic Pain Related to Muscles and Bones
- Application : Duloxetine is used to treat chronic (long-lasting) pain that is related to muscles and bones .
- Method : Duloxetine works by increasing the levels of serotonin and norepinephrine in the brain, which helps in reducing the perception of pain .
- Results : Studies have shown that duloxetine is effective in managing chronic pain related to muscles and bones .
Obsessive-Compulsive Disorder in Children
- Application : Duloxetine is used to treat obsessive-compulsive disorder in children who are at least 7 years old .
- Method : Duloxetine works by increasing the levels of serotonin and norepinephrine in the brain, which helps in managing the symptoms of OCD in children .
- Results : Clinical studies have shown the effectiveness of duloxetine in managing OCD in children .
Safety And Hazards
Duloxetine is generally safe for use, but it can cause side effects such as nausea, trouble sleeping, and sexual dysfunction . It is suspected of damaging fertility or the unborn child . There have been concerns about low levels of nitrosamine impurity in medicines containing Duloxetine .
Relevant Papers
Several papers have been published on Duloxetine, discussing its efficacy, safety, tolerability , and its use in treating various psychiatric disorders . A systematic review of its use in clinical trials has also been conducted .
Propriétés
IUPAC Name |
N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJATQMMNKXTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947645 | |
| Record name | N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilopetine | |
CAS RN |
247046-52-2 | |
| Record name | Dilopetine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247046522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILOPETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PSG6X4RGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



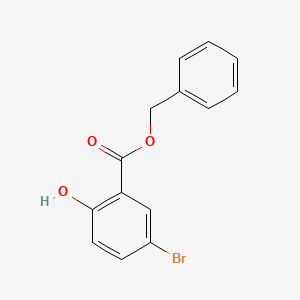
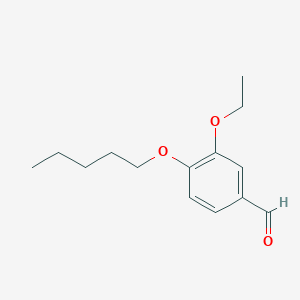
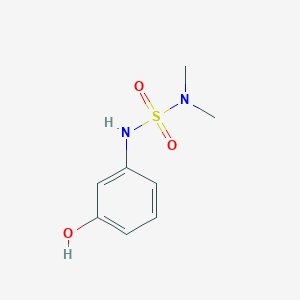
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1609585.png)
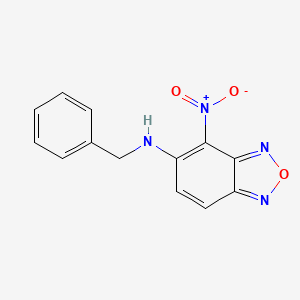
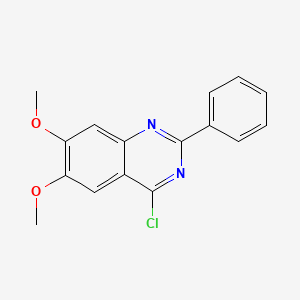
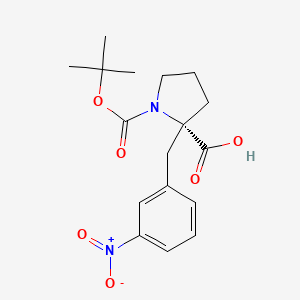
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)
